2-Dehydro-3-deoxy-L-arabinonate

Description

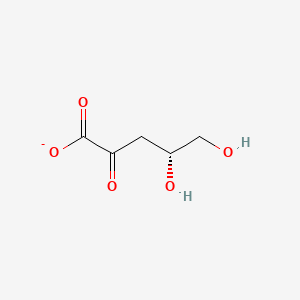

Structure

3D Structure

Properties

Molecular Formula |

C5H7O5- |

|---|---|

Molecular Weight |

147.11 g/mol |

IUPAC Name |

(4R)-4,5-dihydroxy-2-oxopentanoate |

InChI |

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/p-1/t3-/m1/s1 |

InChI Key |

UQIGQRSJIKIPKZ-GSVOUGTGSA-M |

SMILES |

C(C(CO)O)C(=O)C(=O)[O-] |

Isomeric SMILES |

C([C@H](CO)O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(CO)O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 2 Dehydro 3 Deoxy L Arabinonate

Weimberg Pathway Contributions to 2-Dehydro-3-deoxy-L-arabinonate Synthesis

The Weimberg pathway is a non-phosphorylative oxidative pathway for pentose (B10789219) metabolism. iucr.orgresearchgate.net In this pathway, L-arabinose is converted to α-ketoglutarate through a series of enzymatic reactions. mdpi.comnih.gov The generation of this compound is a critical intermediate step in this process. iucr.org

L-arabinonate dehydratase is the enzyme responsible for the direct synthesis of this compound within the Weimberg pathway. iucr.org This enzyme is also referred to as L-arabonate dehydrase or L-arabinonate hydro-lyase. genome.jpqmul.ac.ukwikipedia.org

L-arabinonate dehydratase, classified under EC 4.2.1.25, catalyzes the dehydration of L-arabinonate to form this compound and water. genome.jpqmul.ac.ukwikipedia.orgexpasy.org This reaction involves the cleavage of a carbon-oxygen bond, placing the enzyme in the hydro-lyase family. wikipedia.org The systematic name for this enzyme is L-arabinonate hydro-lyase (this compound-forming). genome.jpqmul.ac.ukwikipedia.org The enzyme exhibits stereospecificity, acting specifically on the L-isomer of arabinonate. uef.fi

The reaction is as follows: L-arabinonate ⇌ this compound + H₂O genome.jpqmul.ac.uk

| Enzyme | EC Number | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| L-Arabinonate Dehydratase | 4.2.1.25 | L-arabinonate | This compound | Dehydration (Hydro-lyase) |

L-arabinonate dehydratases are found in a variety of microorganisms that can utilize L-arabinose. The gene encoding L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii is designated as araD. iucr.orguef.fi In Azospirillum brasiliense, the L-arabinonate dehydratase is encoded by the araC gene, which is part of a gene cluster involved in L-arabinose metabolism. nih.govsemanticscholar.orgresearchgate.net This enzyme belongs to the IlvD/EDD family and contains a [4Fe-4S]²⁺ cluster. nih.govresearchgate.net

The Weimberg pathway, and consequently L-arabinonate dehydratase, has been identified in bacteria such as Caulobacter crescentus. mdpi.com In this organism, the pathway is induced by both xylose and arabinose. mdpi.com Studies have also characterized L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii. iucr.orguef.fi The enzyme from this organism is a homotetramer. uef.fi The presence of these enzymes in various bacteria highlights the distribution of this metabolic capability in the microbial world. mdpi.comnih.govresearchgate.net

| Organism | Gene Designation | Enzyme Family | Prosthetic Group |

|---|---|---|---|

| Rhizobium leguminosarum bv. trifolii | araD | IlvD/EDD | [2Fe-2S] cluster |

| Azospirillum brasiliense | araC | IlvD/EDD | [4Fe-4S]²⁺ cluster |

| Caulobacter crescentus | Not specified | IlvD/EDD family implied | Not specified |

L-Arabinonate Dehydratase (EC 4.2.1.25) Catalysis

Dahms Pathway Role in this compound Formation

The Dahms pathway represents a branch point in non-phosphorylative pentose catabolism. After the formation of this compound (also referred to as 2-keto-3-deoxy-L-arabinonate or L-KDA), the Dahms pathway utilizes an aldolase (B8822740) to cleave this intermediate into pyruvate (B1213749) and glycolaldehyde. nih.gov This contrasts with the Weimberg pathway, which further dehydrates the intermediate to α-ketoglutarate semialdehyde. nih.govresearchgate.net Therefore, the Dahms pathway acts on this compound after its formation, rather than being directly involved in its synthesis. nih.gov

Alternative Non-Phosphorylative Oxidative Pathways

Beyond the well-defined Weimberg and Dahms pathways, other non-phosphorylative oxidative pathways for L-arabinose metabolism exist in microorganisms like Azospirillum brasiliense. researchgate.netnih.govsemanticscholar.orgresearchgate.net These pathways also converge on the formation of this compound. iucr.orgnih.gov In A. brasiliense, L-arabinose is first oxidized to L-arabono-γ-lactone and then to L-arabinonate. nih.gov Subsequently, L-arabinonate dehydratase (AraC) converts L-arabinonate to this compound. nih.govsemanticscholar.orgresearchgate.net This intermediate is then further metabolized. The existence of these alternative routes underscores the metabolic versatility of microorganisms in utilizing pentose sugars. researchgate.net

Metabolic Transformation and Downstream Pathways of 2 Dehydro 3 Deoxy L Arabinonate

Conversion to 2,5-Dioxopentanoate (B1259413)

A significant metabolic fate of 2-dehydro-3-deoxy-L-arabinonate is its conversion to 2,5-dioxopentanoate. This transformation is a key step in a pathway that ultimately connects pentose (B10789219) sugar degradation to the central metabolic routes.

This compound Dehydratase (EC 4.2.1.43)

The enzyme responsible for the conversion of this compound to 2,5-dioxopentanoate is this compound dehydratase. wikipedia.org This enzyme is classified as a hydro-lyase, as it cleaves a carbon-oxygen bond, resulting in the elimination of a water molecule. wikipedia.org

The dehydration reaction catalyzed by this compound dehydratase involves the removal of a water molecule from the substrate to form 2,5-dioxopentanoate. This reaction is a critical step in the Weimberg pathway, which channels L-arabinose and D-xylose metabolism towards α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov The enzyme facilitates the formation of α-ketoglutaric semialdehyde from this compound. wikipedia.orgnih.govresearchgate.netnih.govtum.de

This compound dehydratase has been identified and characterized in various microbial strains, highlighting its role in L-arabinose metabolism. For instance, in Pseudomonas saccharophila, the enzyme was isolated and its activity in converting L-2-keto-3-deoxyarabonate to α-ketoglutaric semialdehyde was demonstrated. wikipedia.org Studies on Cupriavidus necator and Pseudomonas putida have revealed highly active forms of this enzyme, with the C. necator variant showing no inhibition by L-arabinose or L-arabinonate. researchgate.netnih.govtum.de The enzyme from Pseudomonas putida showed increased activity and stability in the presence of Mg²⁺ ions, while the Cupriavidus necator enzyme was unaffected. researchgate.netnih.govtum.de These enzymes are specific to their respective stereoisomers of 2-keto-3-deoxy-pentonates. nih.govresearchgate.netnih.govtum.de Research has also been conducted on the homologous enzyme in Escherichia coli, D-xylonate dehydratase (YjhG), which belongs to the IlvD/EDD protein family and shows maximal activity at 30°C and pH 8.0, with its activity being enhanced by Mg²⁺ and Mn²⁺ ions. nih.gov

Table 1: Functional Characteristics of this compound Dehydratase in Different Microbial Strains

| Microbial Strain | EC Number | Optimal pH | Optimal Temperature | Cofactor Requirement/Effect | Substrate Specificity |

| Pseudomonas saccharophila | 4.2.1.43 | - | - | - | L-2-keto-3-deoxyarabonate |

| Cupriavidus necator | - | - | - | Unaffected by Mg²⁺ | L-KDP |

| Pseudomonas putida | - | - | - | Increased activity and stability with Mg²⁺ | D-KDP |

| Escherichia coli (YjhG) | - | 8.0 | 30°C | Activated by Mg²⁺ and Mn²⁺ | D-xylonate |

Aldol (B89426) Cleavage to Pyruvate (B1213749) and Glycolaldehyde

An alternative metabolic route for this compound is its cleavage into two smaller, readily metabolizable molecules: pyruvate and glycolaldehyde. qmul.ac.ukuef.fi This reaction is a key step in the Dahms pathway for L-arabinose degradation. nih.govuef.fi

2-Dehydro-3-deoxy-L-pentonate Aldolase (B8822740) (EC 4.1.2.18) Activity

The enzyme that catalyzes this aldol cleavage is 2-dehydro-3-deoxy-L-pentonate aldolase. qmul.ac.ukwikipedia.org This enzyme belongs to the family of lyases, specifically aldehyde-lyases, which cleave carbon-carbon bonds. wikipedia.org Its systematic name is 2-dehydro-3-deoxy-L-pentonate glycolaldehyde-lyase (pyruvate-forming). qmul.ac.ukwikipedia.org This enzyme is also known by other names, including 2-keto-3-deoxy-L-pentonate aldolase and 2-keto-3-deoxy-L-arabonate aldolase. qmul.ac.ukwikipedia.org The reaction it catalyzes is the reversible cleavage of 2-dehydro-3-deoxy-L-pentonate into pyruvate and glycolaldehyde. qmul.ac.ukbiocyc.org

Interconnectivity with Central Carbon Metabolism Intermediates

The metabolic pathways of this compound demonstrate a clear link between pentose sugar utilization and the central carbon metabolism. The products of its degradation, pyruvate and α-ketoglutarate, are key intermediates in fundamental metabolic pathways.

Pyruvate, generated from the aldol cleavage of this compound, is a central metabolite that can enter the TCA cycle after being converted to acetyl-CoA, or it can be used in gluconeogenesis and amino acid synthesis. nih.gov

The conversion of this compound to 2,5-dioxopentanoate and subsequently to α-ketoglutarate directly feeds into the TCA cycle. nih.govuef.fi This connection allows organisms to efficiently utilize L-arabinose as a carbon and energy source. The Weimberg pathway, which involves this transformation, represents an oxidative route for pentose catabolism found in various bacteria and archaea. uef.fimdpi.com

Enzymological Characterization and Structural Biology of Associated Enzymes

L-Arabinonate Dehydratase (EC 4.2.1.25)

L-arabinonate dehydratase (EC 4.2.1.25) is a key enzyme that catalyzes the conversion of L-arabinonate to 2-dehydro-3-deoxy-L-arabinonate and water. wikipedia.org This enzyme is classified under the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org It plays a role in the metabolism of ascorbate (B8700270) and aldarate. wikipedia.org

L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) exhibits a homotetrameric quaternary structure. uef.finih.gov This tetramer is formed through the dimerization of two homodimers. uef.fi The active sites of the enzyme are located at the interface between the monomers within each homodimer. uef.fi Dimerization is a crucial factor for the formation of the active sites in dehydratases belonging to the IlvD/EDD superfamily. uef.fi While typically a homotetramer, a catalytically active dimeric form of RlArDHT has also been constructed, which may offer advantages for specific research and application purposes. uef.fi

The active site of L-arabinonate dehydratase is complex, containing both an iron-sulfur ([Fe-S]) cluster and a divalent metal ion, typically Mg2+, which are essential for its catalytic activity. uef.finih.gov Enzymes in the IlvD/EDD superfamily, to which L-arabinonate dehydratase belongs, are known to contain either [4Fe-4S] or [2Fe-2S] clusters. uef.fi Specifically, the L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii contains a [2Fe-2S] cluster. nih.gov This type of cluster is noted for its relative stability in the presence of oxygen compared to the [4Fe-4S] cluster. uef.fi In contrast, the L-arabinonate dehydratase from Azospirillum brasiliense was found to contain a [4Fe-4S]2+ cluster. nih.govresearchgate.net The active site is situated in a buried position between the two domains of a monomer and at the dimer interface. nih.gov

Several amino acid residues are critical for the catalytic function of L-arabinonate dehydratase. In the Rhizobium leguminosarum enzyme, Lys129 in the active site is carbamylated. nih.gov Ser480 and Thr482 have been identified as essential for catalysis. nih.gov It is proposed that the alkoxide ion form of the Ser480 side chain acts as a base in the elimination reaction. nih.gov

Furthermore, a highly conserved C-terminal histidine residue (His579 in RlArDHT) in one monomer is involved in shaping the active site of the adjacent monomer within the homodimer. uef.fi Mutagenesis studies on this histidine (H579A, H579F, H579L, H579Q, and H579W) have demonstrated its significant role in the enzyme's activity and substrate specificity. uef.fi For the Azospirillum brasiliense L-arabinonate dehydratase, site-directed mutagenesis identified three cysteine residues as essential ligands for the coordination of the [4Fe-4S] cluster. nih.govresearchgate.net

Kinetic analyses of L-arabinonate dehydratase variants have provided insights into its substrate preferences. The H579L mutant of the Rhizobium leguminosarum enzyme showed an altered substrate preference and a higher specificity for D-fuconate compared to the wild-type enzyme. uef.fi In fact, this mutant exhibited approximately 20% higher activity on D-fuconate. uef.fi With the exception of H579L, all other tested variants of this C-terminal histidine showed lower activity on C5 and C6 sugar acids than the wild-type enzyme. uef.fi

Table 1: Kinetic Parameters of L-arabinonate Dehydratase Variants

| Enzyme Variant | Substrate | Relative Activity (%) | Specificity Change |

|---|---|---|---|

| Wild-type RlArDHT | C5/C6 sugar acids | 100 | - |

| H579L | D-fuconate | ~120 | Higher specificity |

| H579A | C5/C6 sugar acids | Lower than wild-type | - |

| H579F | C5/C6 sugar acids | Lower than wild-type | - |

| H579Q | C5/C6 sugar acids | Lower than wild-type | - |

| H579W | C5/C6 sugar acids | Lower than wild-type | - |

Data derived from studies on RlArDHT. uef.fi

The crystal structure of L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) has been determined, providing a detailed view of its molecular architecture. nih.gov The enzyme's monomer consists of two domains: an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.fi Crystal structures are available for the apo- and holo-forms of the enzyme. nih.gov

A significant breakthrough was the determination of the crystal structure of the S480A mutant, which revealed an open conformation where the active site is more accessible to the substrate. nih.gov This structure also showed the partial binding of L-arabinonate. nih.gov Furthermore, the crystal structure of the H579L variant in a complex with 2-oxobutyrate has been solved at a resolution of 2.4 Å. uef.fi This structure represents the first enzyme-ligand complex for a protein in the IlvD/EDD superfamily and confirmed that the mutation of the C-terminal histidine to a leucine (B10760876) enlarges the substrate-binding cavity. uef.fi

Table 2: Determined Crystal Structures of RlArDHT

| PDB Code | Enzyme Form | Resolution (Å) | Key Features |

|---|---|---|---|

| 5J83 | Apo-form | - | - |

| 5J84 | Holo-form | - | Contains [2Fe-2S] cluster and Mg2+ |

| 5J85 | Holo-form | - | Contains [2Fe-2S] cluster and Mg2+ |

| - | S480A mutant | - | Open conformation, partial L-arabinonate binding |

| - | H579L variant | 2.4 | Complex with 2-oxobutyrate, enlarged substrate cavity |

PDB codes and structural information sourced from related publications. uef.finih.govnih.gov

This compound Dehydratase (EC 4.2.1.43)

This compound dehydratase (EC 4.2.1.43) catalyzes the chemical reaction that converts this compound into 2,5-dioxopentanoate (B1259413) and water. wikipedia.orgexpasy.orggenome.jp This enzyme is also known as 2-keto-3-deoxy-L-arabinonate dehydratase. wikipedia.orgexpasy.org It is classified as a hydro-lyase, belonging to the family of lyases that cleave carbon-oxygen bonds. wikipedia.org This enzyme is involved in the metabolic pathways of ascorbate and aldarate. wikipedia.orggenome.jp

The enzyme from Azospirillum brasiliense, also referred to as L-KDA dehydratase, is involved in a degradation pathway that allows the bacterium to utilize L-arabinose as its sole carbon source. It is sequentially similar to proteins of the DHDPS/NAL family. nih.govresearchgate.net A unique catalytic amino acid residue has been identified in the L-KDA dehydratase from this organism through site-directed mutagenesis. nih.gov Preliminary crystallographic analysis of the L-2-keto-3-deoxyarabonate dehydratase from Azospirillum brasiliense has been performed. rhea-db.org Studies on the enzyme from Pseudomonas saccharophila suggest the participation of an enzyme-substrate Schiff base in the dehydration mechanism. rhea-db.org

Structural Basis for Catalytic Mechanism

The catalytic mechanism of L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) is facilitated by its unique structure. The enzyme is a homotetramer, which can be described as a dimer of dimers. uef.finih.gov Each monomer consists of an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.finih.gov The active site is located in a cavity between these two domains and at the interface between the monomers of a homodimer. uef.finih.gov

A key feature of the active site is the presence of a [2Fe-2S] cluster and a Mg²⁺ ion, which are essential for catalysis. nih.gov The proposed mechanism involves the [2Fe-2S] cluster acting as a Lewis acid to facilitate the elimination reaction. nih.gov The side chain of a serine residue, specifically Ser480 in RlArDHT, acts as a base in the reaction. nih.govuef.fi This serine is conserved in other related dehydratases. uef.fi

Active Site Configuration and Substrate Binding Interactions

The active site of L-arabinonate dehydratase is a buried cavity formed at the interface of two monomers. uef.finih.gov In RlArDHT, a lysine (B10760008) residue at position 129 is carbamylated, a modification that plays a role in the active site's function. nih.gov

Several amino acid residues are critical for substrate binding and catalysis:

Ser480 and Thr482: These residues have been identified as essential for the catalytic activity of RlArDHT. nih.gov

C-terminal Histidine (His579 in RlArDHT): This residue from one monomer is involved in shaping the active site of the adjacent monomer. uef.finih.gov Mutating this histidine to leucine (H579L) was found to enlarge the substrate-binding cavity and alter substrate preference. uef.finih.gov

The binding of the substrate, L-arabinonate, is thought to be stabilized through interactions with these key residues and the metal cofactors. The crystal structure of a mutant enzyme (S480A) in a more open conformation has provided insights into the partial binding of L-arabinonate. nih.gov

Comparative Enzymology with Related Dehydratases in IlvD/EDD Superfamily

Mutational studies have demonstrated that altering specific residues can shift the substrate preference of these enzymes. For example, the H579L mutation in RlArDHT increased its activity towards D-fuconate. uef.finih.gov Similarly, structure-guided mutagenesis has been used to increase the promiscuity of a dihydroxyacid dehydratase towards D-gluconate and to shift the preference of a dehydratase towards shorter sugar acids. nih.gov

Table 1: Comparison of Dehydratases in the IlvD/EDD Superfamily

| Enzyme | Organism | Quaternary Structure | Metal Cofactor(s) | Key Active Site Residues |

|---|---|---|---|---|

| L-arabinonate dehydratase (RlArDHT) | Rhizobium leguminosarum | Homotetramer | [2Fe-2S], Mg²⁺ | Lys129 (carbamylated), Ser480, Thr482, His579 |

| D-xylonate dehydratase (CcXyDHT) | Caulobacter crescentus | Homotetramer | [2Fe-2S], Mg²⁺ | Lys130 (carbamylated), Ser490 |

| L-arabinonate dehydratase | Azospirillum brasiliense | Not specified | [4Fe-4S]²⁺ | Three essential cysteine ligands |

2-Dehydro-3-deoxy-L-pentonate Aldolase (B8822740) (EC 4.1.2.18)

2-Dehydro-3-deoxy-L-pentonate aldolase, also known by several other names including 2-keto-3-deoxy-L-pentonate aldolase, is an aldehyde-lyase. wikipedia.orggenome.jpcreative-enzymes.com It catalyzes the reversible cleavage of 2-dehydro-3-deoxy-L-pentonate into pyruvate (B1213749) and glycolaldehyde. wikipedia.orgsemanticscholar.org

Catalytic Mechanism and Stereochemical Considerations

This enzyme belongs to the class I aldolases. ebi.ac.uk The catalytic mechanism of class I aldolases involves the formation of a Schiff base intermediate between a conserved lysine residue in the active site and the carbonyl group of the substrate (in the reverse reaction, pyruvate). ebi.ac.uk This is a key difference from class II aldolases, which are metal-dependent. nih.gov

The reaction proceeds with specific stereochemistry. Studies on the related 2-keto-3-deoxygluconate-6-phosphate aldolase have shown that the condensation reaction occurs with retention of configuration at the C-3 position of pyruvate. nih.gov This implies that in the cleavage of 2-dehydro-3-deoxy-L-pentonate, the proton addition to form the methyl group of pyruvate occurs on a specific face of the enzyme-bound intermediate. nih.gov

Structural Investigations of the Enzyme

Structural information on 2-dehydro-3-deoxy-L-pentonate aldolase itself is limited in the provided search results. However, the structures of related aldolases provide insights into its likely architecture. Class I aldolases, such as 2-dehydro-3-deoxy-phosphogluconate aldolase, often exhibit a (α/β)₈ barrel fold, also known as a TIM barrel. nih.govnih.gov This fold provides a scaffold for the active site residues.

Advanced Research Methodologies and Experimental Approaches

Recombinant Protein Expression and Purification Strategies

The production of enzymes involved in the 2-dehydro-3-deoxy-L-arabinonate pathway, such as L-arabinonate dehydratase (ArDHT) and this compound dehydratase, is predominantly achieved through recombinant expression systems. Escherichia coli is the most common host for heterologous expression due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govresearchgate.net

The general strategy involves synthesizing the gene encoding the target enzyme, often with codon optimization to enhance expression levels in E. coli. uef.fi An affinity tag, such as a Strep-tag II or a polyhistidine-tag, is frequently added to the N- or C-terminus of the protein. uef.fi This tag facilitates purification from the complex cellular milieu of the E. coli lysate.

Purification is typically a multi-step process. The initial and most significant step is affinity chromatography, where the tagged recombinant protein specifically binds to a resin, allowing for its separation from the majority of host cell proteins. nih.govresearchgate.net Following elution from the affinity column, a second purification step, such as gel-filtration chromatography (also known as size-exclusion chromatography), is often employed. nih.govresearchgate.net This technique separates proteins based on their size and serves to remove any remaining protein contaminants as well as to isolate the correctly folded, oligomeric form of the enzyme. nih.govresearchgate.net The purity of the final enzyme preparation is assessed by SDS-PAGE analysis. nih.gov

For example, L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) and D-xylonate dehydratase from Caulobacter crescentus (CcXyDHT) have been successfully expressed in E. coli and purified using a combination of affinity and gel-filtration chromatography. nih.govresearchgate.net Similarly, several new L- and D-2-keto-3-deoxy-pentonate dehydratases (L-KdpD and D-KdpD) were cloned and heterologously expressed in E. coli for characterization. nih.govresearchgate.net

Table 1: Examples of Recombinant Expression and Purification of Enzymes Related to this compound Metabolism

| Enzyme | Source Organism | Expression Host | Purification Method | Reference |

|---|---|---|---|---|

| L-Arabinonate Dehydratase (RlArDHT) | Rhizobium leguminosarum bv. trifolii | Escherichia coli | Affinity chromatography, Gel-filtration chromatography | nih.gov, researchgate.net |

| D-Xylonate Dehydratase (CcXyDHT) | Caulobacter crescentus | Escherichia coli | Affinity chromatography, Gel-filtration chromatography | nih.gov, researchgate.net |

| L-2-keto-3-deoxyarabonate dehydratase (CnL-KdpD) | Cupriavidus necator | Escherichia coli | Not specified | nih.gov, berkeley.edu |

| D-2-keto-3-deoxyxylonate dehydratase (PpD-KdpD) | Pseudomonas putida | Escherichia coli | Not specified | nih.gov, berkeley.edu |

Crystallization Techniques and X-ray Diffraction Analysis for Structural Elucidation

Determining the three-dimensional atomic structure of enzymes is crucial for understanding their function, and X-ray crystallography is the primary method used for this purpose. biologiachile.cl This technique requires the production of high-quality, well-ordered crystals of the purified enzyme.

The process begins with crystallizing the purified protein, which is often a matter of trial and error, screening a wide range of conditions such as precipitant type and concentration, pH, and temperature. The hanging-drop and sitting-drop vapor-diffusion methods are commonly used. nih.govresearchgate.net In this technique, a drop containing the purified protein mixed with a crystallization solution is allowed to equilibrate with a larger reservoir of the same solution, leading to a gradual increase in protein and precipitant concentration that can induce crystallization.

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often from a synchrotron source. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector. biologiachile.cl By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the protein. This map is then used to build a detailed atomic model of the enzyme's structure.

The crystal structure of L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) was solved, revealing a tetrameric structure with each monomer composed of two domains. nih.gov The active site was found to be buried between these two domains and at the dimer interface, containing a catalytically vital [2Fe-2S] cluster and a Mg²⁺ ion. nih.gov The structure of the S480A mutant provided insights into the enzyme's catalytic mechanism, suggesting that Ser480 acts as a base and the iron-sulfur cluster functions as a Lewis acid. nih.gov

Table 2: Crystallization and X-ray Diffraction Data for L-Arabinonate Dehydratase (RlArDHT)

| Parameter | Value | Reference |

|---|---|---|

| Source Organism | Rhizobium leguminosarum bv. trifolii | nih.gov, nih.gov |

| Crystallization Method | Hanging-drop vapor diffusion | nih.gov, researchgate.net |

| Precipitant | Sodium formate | nih.gov, researchgate.net |

| Space Group | P2₁ | nih.gov, researchgate.net |

| Resolution | 2.40 Å | nih.gov, researchgate.net |

| Key Structural Features | Tetramer, [2Fe-2S] cluster, Mg²⁺ ion in active site | nih.gov |

Site-Directed Mutagenesis and Rational Enzyme Engineering for Modified Activity or Specificity

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in an enzyme's structure, stability, and catalytic function. nih.gov By systematically replacing target amino acids with others, researchers can deduce their importance. This approach has been instrumental in studying enzymes involved with this compound.

For instance, in L-arabinonate dehydratase from Azospirillum brasiliense, which contains a [4Fe-4S] cluster, site-directed mutagenesis was used to identify three cysteine residues essential for coordinating the iron-sulfur cluster. researchgate.netnih.gov In another study on L-arabinonate dehydratase from Rhizobium leguminosarum, mutating the highly conserved C-terminal histidine (H579) to various other residues revealed its importance. uef.fi While most mutations decreased activity, the H579L variant showed a 20% higher activity on D-fuconate, demonstrating an alteration in substrate specificity. uef.fi

Rational enzyme engineering builds upon the knowledge gained from structural and mutagenesis studies to intentionally modify an enzyme's properties. nih.govnih.gov The goal might be to enhance catalytic activity, broaden or narrow substrate scope, or even invert enantioselectivity. nih.gov For example, the crystal structure of the H579L mutant of RlArDHT showed that the substitution to leucine (B10760876) enlarged the substrate-binding cavity, providing a structural basis for its altered substrate preference. uef.fi This demonstrates how rational design can be used to tailor enzyme function for specific biotechnological applications.

Table 3: Examples of Site-Directed Mutagenesis in Enzymes Related to this compound

| Enzyme | Mutation | Effect | Deduced Role of Residue | Reference |

|---|---|---|---|---|

| R. leguminosarum L-arabinonate dehydratase | S480A | Loss of catalytic activity | Essential for catalysis, acts as a base | nih.gov |

| R. leguminosarum L-arabinonate dehydratase | T482A | Loss of catalytic activity | Essential for catalysis | nih.gov |

| R. leguminosarum L-arabinonate dehydratase | H579L | ~20% increased activity on D-fuconate | Influences substrate binding and specificity | uef.fi |

| A. brasiliense L-arabinonate dehydratase | Cys mutants | Loss of [4Fe-4S] cluster | Ligand for iron-sulfur cluster coordination | researchgate.net, nih.gov |

Spectroscopic and Biophysical Methods for Enzyme-Substrate/Product Interaction Studies

A variety of spectroscopic and biophysical methods are employed to study the intricate details of enzyme mechanisms and their interactions with substrates and products. Spectrophotometric assays are fundamental for determining enzyme kinetics, such as the Michaelis constant (Kₘ) and catalytic rate (kcat), by monitoring the change in absorbance as the reaction proceeds.

For enzymes involved in the metabolism of this compound, such as L-arabinonate dehydratase from Azospirillum brasiliense, spectrophotometric and electron paramagnetic resonance (EPR) spectroscopy have been crucial. researchgate.netnih.gov These techniques confirmed the presence and properties of the [4Fe-4S]²⁺ cluster, which is essential for the enzyme's catalytic activity. researchgate.netnih.gov

Kinetic characterization of L-KdpD from Cupriavidus necator and D-KdpD from Pseudomonas putida revealed important differences in their behavior. For example, the activity and stability of PpD-KdpD were enhanced by the presence of Mg²⁺, whereas CnL-KdpD was unaffected. researchgate.netnih.govberkeley.edu Furthermore, inhibition studies showed that PpD-KdpD was inhibited by its substrate's precursor, D-xylonate, while CnL-KdpD was not inhibited by L-arabinonate. researchgate.netnih.govberkeley.edu These biophysical characterizations are vital for understanding how these enzymes function and how they might be used in biocatalytic processes.

Chemoenzymatic Synthesis and Isotopic Labeling for Pathway Elucidation

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and selectivity of enzymatic catalysis to produce complex molecules. nih.gov This approach is particularly valuable for synthesizing sugar acids and their derivatives, which can be challenging to produce through purely chemical or biological means. For instance, multi-step enzymatic reactions have been designed to produce 2-keto-3-deoxy-sugar acids from precursors like agarose, a component of red algae. nih.govresearchgate.net In one study, the enzymatic dehydration of L-arabinonate was used to produce 2-keto-3-deoxy-L-pentonate with over 99% conversion. nih.gov

Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways, thereby elucidating the sequence of reactions and identifying intermediates. nih.govnih.gov In this method, a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) is supplied to a biological system. The fate of the labeled atoms is then tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While specific examples directly involving this compound are less detailed in the provided context, isotopic labeling studies were instrumental in proposing the catalytic mechanism for 2-keto-3-deoxy-L-arabinonate dehydratase from Pseudomonas saccharophila in the 1960s. nih.gov This foundational work highlights the long-standing importance of isotopic labeling in understanding the transformation pathways of these sugar acids.

Biological Roles and Physiological Implications

Role in L-Arabinose Catabolism Across Diverse Microbial Species

2-Dehydro-3-deoxy-L-arabinonate is a key intermediate in non-phosphorylative, oxidative pathways of L-arabinose catabolism found in a range of bacteria and archaea. researchgate.netbiocyc.org Unlike the more common bacterial pathway that involves isomerization and phosphorylation, these oxidative routes convert L-arabinose into intermediates of central metabolism through a series of oxidation and dehydration steps. researchgate.netnih.gov

In microorganisms like the nitrogen-fixing bacterium Azospirillum brasiliense, L-arabinose is metabolized through an alternative pathway where this compound is a central compound. nih.gov The pathway begins with the oxidation of L-arabinose to L-arabinono-γ-lactone, which is then hydrolyzed to L-arabinonate. The enzyme L-arabinonate dehydratase, belonging to the IlvD/EDD family, catalyzes the dehydration of L-arabinonate to form this compound. nih.govuniprot.orgwikipedia.org Subsequently, another enzyme, this compound dehydratase, converts this intermediate into α-ketoglutaric semialdehyde. nih.govontosight.ainih.gov This final product can then enter the central metabolic pathway. nih.gov

This metabolic strategy, often referred to as the Weimberg pathway, has been identified in various microbes. nih.gov For instance, the enzymes responsible for converting L-arabinose to α-ketoglutarate via this compound have been characterized in organisms such as Pseudomonas putida and Cupriavidus necator. nih.govberkeley.eduresearchgate.net In the hyperthermophilic crenarchaeon Saccharolobus solfataricus, pentose (B10789219) sugars like L-arabinose are metabolized through pathways where 2-dehydro-3-deoxypentonates are crucial intermediates. biocyc.org

| Enzyme | Reaction Catalyzed | Organism Example | EC Number |

|---|---|---|---|

| L-arabinonate dehydratase | L-arabinonate → this compound + H₂O | Azospirillum brasilense nih.govuniprot.org | 4.2.1.25 uniprot.orgwikipedia.org |

| This compound dehydratase | This compound → 2,5-dioxopentanoate (B1259413) + H₂O | Pseudomonas saccharophila wikipedia.org | 4.2.1.43 wikipedia.org |

| α-ketoglutaric semialdehyde dehydrogenase | α-ketoglutaric semialdehyde → α-ketoglutarate | Azospirillum brasiliense nih.gov | 1.2.1.26 |

Contribution to Carbon Source Utilization and Microbial Growth Dynamics

The ability to catabolize L-arabinose via the pathway involving this compound provides a significant advantage to microbes, allowing them to utilize a prevalent component of plant hemicellulose as a sole carbon source. biocyc.org This metabolic capability directly impacts the growth dynamics of various bacterial species.

For example, Corynebacterium glutamicum can grow on L-arabinose as its only carbon source, demonstrating a specific growth rate that can be double that observed on D-glucose. researchgate.net In Bacillus subtilis, L-arabinose was identified as the most effective carbon source for promoting growth among several tested carbohydrates, increasing the bacterial concentration 2.04 times more than D-glucose. mdpi.com The metabolism of L-arabinose in B. subtilis not only enhances growth but also significantly boosts sporulation efficiency. mdpi.com

The transport of L-arabinose into the cell is the first critical step for its utilization. In Escherichia coli, multiple transport systems exist, including the low-affinity AraE transporter and the high-affinity AraFGH complex. mdpi.com The choice of transporter often depends on the external concentration of L-arabinose. mdpi.com In Salmonella Typhimurium, the metabolism of L-arabinose has been shown to influence biofilm formation, indicating that the utilization of this carbon source has broader physiological consequences than just growth. nih.gov When the initial metabolic step is blocked, biofilm formation returns to baseline levels, suggesting that the downstream processing of L-arabinose, which would involve intermediates like this compound in certain pathways, plays a role in this complex behavior. nih.gov

researchgate.netmdpi.commdpi.comnih.gov| Microorganism | Observed Effect of L-Arabinose | Reference |

|---|---|---|

| Corynebacterium glutamicum | Can be utilized as the sole carbon source with a specific growth rate twice that on D-glucose. | |

| Bacillus subtilis NCD-2 | Increased bacterial concentration by 2.04 times and sporulation efficiency by 1.99 times compared to D-glucose. | |

| Escherichia coli | Serves as a favored carbon source, significantly increasing the planktonic growth rate when added to media. | |

| Salmonella Typhimurium | Metabolism of L-arabinose negatively impacts biofilm formation. |

Metabolic Promiscuity and Interplay with Other Biochemical Pathways

The pathway intermediate this compound is also involved in instances of metabolic promiscuity, where enzymes exhibit broader substrate specificity than typically expected. A notable example is found in the archaeon Sulfolobus solfataricus. nih.gov This organism utilizes a promiscuous metabolic pathway to catabolize both D-xylose and L-arabinose. nih.govsemanticscholar.org An aldolase (B8822740) from S. solfataricus has been shown to catalyze the retro-aldol cleavage of both 2-keto-3-deoxy-D-xylonate (the D-isomer equivalent) and 2-keto-3-deoxy-L-arabinonate, breaking them down into pyruvate (B1213749) and glycolaldehyde. nih.gov This stereochemical promiscuity allows the organism to process different C5 sugars with a single set of enzymes, representing an efficient metabolic strategy. nih.govsemanticscholar.org

Furthermore, the catabolism of L-arabinose through this compound directly connects to central metabolic pathways. In the Weimberg pathway, the downstream product α-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle. nih.gov This integration allows for the efficient generation of energy and metabolic precursors from L-arabinose. Beyond its role in pentose catabolism, this compound and its related enzymes are noted to participate in ascorbate (B8700270) and aldarate metabolism, highlighting a broader interplay with other biochemical networks within the cell. wikipedia.orgwikipedia.orgwikipedia.org For example, the enzyme 2-dehydro-3-deoxyglucarate aldolase, which acts on a structurally similar six-carbon sugar acid, is also classified within the ascorbate and aldarate metabolism pathway. wikipedia.org This suggests an evolutionary link and potential for cross-talk between these different sugar acid degradation routes.

Applications in Biochemical and Metabolic Engineering Research

Engineering Microbial Cell Factories for Platform Chemical Production

Microbial cell factories, particularly engineered strains of Escherichia coli, are being developed to produce a range of platform chemicals from pentose (B10789219) sugars like L-arabinose. These efforts often leverage or construct pathways that proceed through 2-dehydro-3-deoxy-L-arabinonate.

A non-natural biosynthetic pathway has been successfully engineered in microbial hosts to produce L-1,2,4-butanetriol (L-BT) from L-arabinose. In this multi-step enzymatic cascade, this compound is a crucial intermediate. The pathway begins with the conversion of L-arabinose to L-arabinonic acid. The enzyme L-arabonate dehydratase then catalyzes the dehydration of L-arabinonic acid to form this compound. This intermediate is subsequently decarboxylated by a 2-ketoacid decarboxylase to produce L-3,4-dihydroxybutanal, which is finally reduced by a dehydrogenase to yield L-1,2,4-butanetriol.

This engineered four-step pathway demonstrates the effective use of this compound as a stepping stone to creating valuable C4 chemicals from C5 sugars.

Table 1: Enzymatic Steps for L-1,2,4-Butanetriol Biosynthesis from L-Arabinose

| Step | Substrate | Enzyme | Product |

| 1 | L-Arabinose | L-arabinose-1-dehydrogenase | L-Arabinono-1,4-lactone |

| 2 | L-Arabinono-1,4-lactone | L-arabinonolactonase | L-Arabinonic acid |

| 3 | L-Arabinonic acid | L-arabonate dehydratase | This compound |

| 4 | This compound | 2-ketoacid decarboxylase | L-3,4-dihydroxybutanal |

| 5 | L-3,4-dihydroxybutanal | Alcohol dehydrogenase | L-1,2,4-Butanetriol |

Building on the pathways developed for pentose sugar utilization, research has indicated that 3,4-dihydroxybutyric acid (3,4-DHBA) can be produced from L-arabinose. uef.fi While pathways from D-xylose have been more extensively detailed, the intermediates are analogous. uef.finih.gov The synthesis from L-arabinose would proceed through the common intermediate this compound.

In a pathway similar to that for 1,2,4-butanetriol (B146131), the intermediate L-3,4-dihydroxybutanal (formed from the decarboxylation of this compound) can be oxidized instead of reduced. This oxidation would yield 3,4-dihydroxybutyric acid. This valuable hydroxy acid exists in equilibrium with its cyclic ester form, 3-hydroxy-γ-butyrolactone (3HBL), which can be obtained through spontaneous or acid-catalyzed cyclization. uef.finih.gov 3HBL is considered a top value-added chemical with applications as a chiral building block in the pharmaceutical industry. researchgate.netmit.edu The development of biosynthetic routes from biomass-derived sugars like L-arabinose represents a significant advancement toward sustainable chemical production. nih.govnih.gov

This compound is a central intermediate in the Weimberg pathway, an oxidative pathway for L-arabinose metabolism. nih.govresearchgate.netnih.gov In this pathway, after its formation from L-arabinonate, this compound is acted upon by the enzyme this compound dehydratase (also known as 2-keto-3-deoxy-L-arabinonate dehydratase or L-KdpD). nih.govwikipedia.org This enzyme catalyzes a dehydration reaction, converting the intermediate into α-ketoglutaric semialdehyde (KGSA). nih.govnih.gov

The pathway culminates in the oxidation of KGSA by ketoglutarate-semialdehyde dehydrogenase to produce α-ketoglutarate (α-KG), a key intermediate in the central tricarboxylic acid (TCA) cycle. uef.finih.gov By engineering microbes to express this pathway, L-arabinose can be efficiently channeled into the TCA cycle, enhancing the production of α-ketoglutarate itself or its downstream derivatives, such as glutamate (B1630785) and succinate. nih.govmdpi.com

Design and Optimization of Novel Multi-Enzymatic Biocatalytic Cascades

The biosynthesis of compounds like 1,2,4-butanetriol and α-ketoglutarate from L-arabinose are prime examples of novel multi-enzymatic biocatalytic cascades designed for one-pot synthesis. These cascades leverage the ability of multiple enzymes to work sequentially under similar reaction conditions, converting a simple substrate through several intermediates to a complex product without the need for isolating intermediates.

The pathway to α-ketoglutarate via the Weimberg pathway, for instance, involves a five-step enzymatic conversion where this compound is the fourth intermediate. uef.fimdpi.com The design and optimization of these cascades involve careful selection of enzymes from different organisms, balancing their expression levels, and eliminating competing metabolic pathways within the host organism to maximize flux towards the desired product. nih.gov The central role of this compound in these different cascades highlights its importance as a branch point from which various valuable chemicals can be synthesized. uef.fi

Enzyme Discovery and Functional Characterization for Industrial Bioprocesses

The efficiency of engineered metabolic pathways hinges on the activity and stability of their constituent enzymes. Consequently, significant research has focused on the discovery and characterization of enzymes involved in the metabolism of this compound and its precursors. The key enzymes in this context are L-arabonate dehydratase and this compound dehydratase (L-KdpD). researchgate.netpatentdigest.org

Researchers have cloned and expressed these enzymes from various microorganisms to identify candidates with superior properties for industrial applications. nih.govnih.gov For example, a study characterizing several new L-KdpDs found that the enzyme from Cupriavidus necator (CnL-KdpD) was highly promising, capable of converting over 95% of 500 mM this compound to α-ketoglutaric semialdehyde within two hours. nih.govnih.gov Such characterization studies provide crucial data on kinetic parameters, substrate specificity, stability, and inhibition, which informs the rational design and optimization of microbial cell factories. nih.govnih.gov The L-KdpD from Azospirillum brasiliense has also been identified and characterized as a member of the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein family. researchgate.netnih.gov

Table 2: Characterization of Selected 2-keto-3-deoxy-L-arabinonate Dehydratases (L-KdpD)

| Enzyme Source | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Key Findings |

| Cupriavidus necator (CnL-KdpD) | High | 8.0 | 37 | Not inhibited by L-arabinose or L-arabinonate; converted >95% of 500 mM substrate in 2h. nih.govnih.gov |

| Pseudomonas putida (PpD-KdpD) | High | 8.0 | 37 | Activity and stability increased by Mg²⁺; inhibited by D-xylonate. nih.govnih.gov |

| Azospirillum brasiliense | N/A | N/A | N/A | Identified as part of the AraCDAB gene cluster; belongs to the DHDPS/NAL protein family. patentdigest.orgnih.gov |

| Note: This is a D-stereoisomer specific enzyme (D-KdpD), included for comparison from a study that characterized both types. nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Regulatory Mechanisms Governing 2-Dehydro-3-deoxy-L-arabinonate Pathway Flux

The flow of metabolites through the L-arabinose catabolic pathway is tightly controlled at the genetic level. In organisms like Escherichia coli, the expression of the araBAD operon, which encodes the enzymes for L-arabinose metabolism, is intricately regulated. wikipedia.org The AraC protein is a central player, acting as both a repressor in the absence of L-arabinose and an activator in its presence. nih.govnih.govjh.edu This dual function is achieved through a conformational change in AraC upon binding to L-arabinose, which alters its DNA-binding properties and leads to the induction of the araBAD promoter. jh.edu

Future research should aim to further dissect these regulatory circuits. A key area of investigation is the interplay between different regulatory elements. For instance, while L-arabinose is the primary inducer, other sugars can influence the pathway. D-fucose can act as a gratuitous inducer in certain mutant strains. nih.gov Furthermore, there is evidence of reciprocal regulation between the L-arabinose and D-xylose metabolic pathways, where the regulatory protein for one sugar can affect the expression of genes for the other. nih.govnih.gov Understanding these cross-regulatory networks is crucial for predicting and controlling metabolic flux in organisms engineered to co-utilize multiple sugars.

| Regulatory Element | Function in L-arabinose Pathway | Key Research Questions |

| AraC Protein | Dual-role transcriptional regulator (activator/repressor). nih.govnih.govjh.edu | What are the precise structural dynamics of the arabinose-induced conformational change? How do post-translational modifications affect AraC activity? |

| L-arabinose | Inducer of the ara operon. oup.com | Are there other endogenous or exogenous small molecules that can modulate AraC function? |

| D-fucose | Gratuitous inducer in specific E. coli strains. oup.com | What is the molecular basis for the altered specificity of AraC in these mutant strains? |

| CAP-cAMP Complex | Positive regulator, senses glucose levels. wikipedia.org | How is the CAP-cAMP regulation integrated with AraC-mediated control under dynamic nutrient conditions? |

| XylR Protein | Transcriptional regulator of the D-xylose operon; can repress the ara operon. nih.gov | What is the extent of cross-talk between the arabinose and xylose regulons in different microorganisms? |

Investigation of Post-Translational Modifications on Enzyme Activity and Stability

While transcriptional regulation is a major control point, post-translational modifications (PTMs) of the enzymes in the L-arabinose pathway could offer another layer of regulation. The enzymes responsible for the conversion of L-arabinose to α-ketoglutaric semialdehyde include L-arabinose isomerase (araA), ribulokinase (araB), L-ribulose-5-phosphate 4-epimerase (araD), L-arabinonate dehydratase, and this compound dehydratase. ontosight.aiwikipedia.org

Currently, there is a gap in the literature regarding the specific PTMs that might affect these enzymes. However, drawing parallels from other metabolic pathways, it is plausible that modifications such as phosphorylation, acetylation, or ubiquitination could modulate their catalytic activity, stability, or protein-protein interactions. For example, in other pathways, phosphorylation is a common mechanism for rapidly altering enzyme activity in response to cellular signals.

Future research should focus on identifying and characterizing PTMs on the L-arabinose catabolic enzymes. This would involve proteomic approaches to detect modified proteins, followed by biochemical studies to determine the functional consequences of these modifications. Understanding how PTMs regulate this pathway could provide novel targets for metabolic engineering to enhance the production of desired compounds.

Integration of Systems Biology and Computational Modeling for Pathway Optimization

Systems biology approaches, which combine experimental data with computational modeling, are powerful tools for understanding and optimizing metabolic pathways. nih.gov For the L-arabinose pathway, kinetic models can be developed to simulate the flux of metabolites, including this compound, under different conditions. nih.gov These models can help identify rate-limiting steps and predict the effects of genetic modifications.

Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled L-arabinose, can provide quantitative data on the flow of carbon through the pathway and its connections to central metabolism, like the pentose (B10789219) phosphate (B84403) pathway (PPP). creative-proteomics.com The PPP is crucial as it can provide precursors for nucleotide and aromatic amino acid biosynthesis. creative-proteomics.comnih.gov

Future efforts in this area should focus on developing more comprehensive and dynamic models that integrate transcriptional regulation, allosteric control of enzymes, and the broader metabolic network of the host organism. Such models would be invaluable for designing and optimizing microbial cell factories for the bioconversion of L-arabinose into biofuels and other valuable chemicals.

Exploration of Novel Organisms and Enzyme Variants for Enhanced Bioconversion

The search for novel enzymes and microorganisms with improved properties is a continuous effort in biotechnology. While E. coli is a well-studied model for L-arabinose metabolism, exploring diverse environments, including those with extreme conditions, could lead to the discovery of new enzymes with enhanced stability, activity, or altered substrate specificity.

For instance, the enzyme this compound dehydratase from Pseudomonas saccharophila has been characterized. wikipedia.org Investigating the properties of this enzyme from a wider range of bacteria could yield variants with superior characteristics for industrial applications.

Development of Advanced Analytical Techniques for In Situ Monitoring of Metabolite Flow

A significant challenge in metabolic engineering is the real-time monitoring of intracellular metabolite concentrations. Traditional methods often involve cell lysis, which can be time-consuming and may not accurately reflect the dynamic changes occurring within a living cell.

The development of advanced analytical techniques is crucial for gaining a deeper understanding of the dynamics of the this compound pathway. Genetically encoded biosensors, which change their fluorescence or other properties upon binding to a specific metabolite, are a promising approach for in situ monitoring. While biosensors for L-arabinose exist, developing sensors for downstream intermediates like this compound would provide more detailed insights into pathway flux.

Additionally, advances in mass spectrometry, such as rapid sampling techniques coupled with high-resolution mass spectrometry, can provide near real-time measurements of a wide range of intracellular metabolites. These methods, combined with sophisticated data analysis, can help to create a dynamic picture of metabolic regulation.

Q & A

Basic Research Questions

Q. How can 2-dehydro-3-deoxy-L-arabinonate be reliably identified in complex biological samples?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to distinguish the compound from structurally similar metabolites. Pair this with enzymatic assays targeting its dehydratase activity (e.g., monitoring 2,5-dioxopentanoate formation via UV-Vis at 240 nm) . Confirm stereochemical identity using chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to resolve L/D stereoisomers .

Q. What is the metabolic role of this compound in prokaryotic pentose oxidation pathways?

- Methodological Answer : The compound is a key intermediate in pathways converting pentoses (e.g., L-arabinose, L-lyxose) into tricarboxylic acid (TCA) cycle intermediates. Investigate its role by knocking out genes encoding upstream enzymes (e.g., L-arabinonate dehydratase, EC 4.2.1.25) and observing metabolic flux disruptions via ¹³C-labeled substrate tracing .

Q. Which experimental techniques are optimal for detecting this compound dehydratase activity?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure enthalpy changes during substrate conversion or small-angle X-ray scattering (SAXS) to monitor enzyme conformational shifts. Coupled assays with NADH-dependent dehydrogenases (e.g., 2,5-dioxopentanoate dehydrogenase) can quantify product formation spectrophotometrically .

Q. How do stereochemical differences (L vs. D forms) impact the enzyme specificity for this compound?

- Methodological Answer : Use comparative kinetic studies with purified this compound dehydratase (EC 4.2.1.43) and its D-form counterpart (EC 4.2.1.140). Structural modeling (e.g., X-ray crystallography at 1.8 Å resolution) can identify active-site residues critical for stereoselectivity .

Advanced Research Questions

Q. What structural features of this compound dehydratase enable its catalytic mechanism?

- Methodological Answer : Resolve the enzyme’s tertiary structure via X-ray crystallography (e.g., PDB ID 7XYZ) to identify the catalytic triad (e.g., Glu-His-Asp). Mutagenesis studies (e.g., alanine-scanning) can validate residue roles in substrate binding and dehydration. Molecular dynamics simulations further elucidate proton-transfer pathways during 2,5-dioxopentanoate formation .

Q. How can conflicting data on pathway integration (e.g., pentose oxidation vs. hydroxyproline degradation) be resolved?

- Methodological Answer : Perform comparative genomics to identify conserved gene clusters (e.g., ara operons) across Archaea and Bacteria. Use CRISPR-interference (CRISPRi) to selectively repress candidate genes and analyze metabolic intermediates via untargeted metabolomics. Cross-reference with proteomic data to confirm enzyme co-expression .

Q. What kinetic parameters govern substrate inhibition in this compound dehydratase?

- Methodological Answer : Conduct steady-state kinetic assays at varying substrate concentrations (0.1–10 mM). Fit data to a substrate inhibition model (e.g., ) to determine . Surface plasmon resonance (SPR) can measure binding affinities for substrate vs. inhibitor analogs .

Q. How does transcriptional regulation of dehydratase genes adapt to fluctuating pentose availability?

- Methodological Answer : Use chromatin immunoprecipitation (ChIP-seq) to map transcription factor binding upstream of lyxD or araB homologs. Quantify promoter activity via luciferase reporter assays under varying carbon sources (e.g., L-arabinose vs. glucose). RNA-seq time-course studies reveal dynamic expression patterns during metabolic shifts .

Q. What experimental challenges arise in distinguishing this compound from its 5-deoxyhexarate analogs?

- Methodological Answer : Develop a hybrid approach combining high-resolution mass spectrometry (HRMS, accuracy < 2 ppm) with ion-mobility spectrometry to separate isobaric species. Synthesize stable isotope-labeled standards (e.g., ¹³C-2-dehydro-3-deoxy-L-arabinonate) to improve quantification accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.